N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-3-4-16(9-14(13)2)20(25)22-11-15-10-19(24)23(12-15)18-7-5-17(21)6-8-18/h3-9,15H,10-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAWHYPYJOTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrrolidinone intermediate.
Attachment of the Dimethylbenzamide Moiety: This final step can be accomplished through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations :
- Heterocyclic Core: The target compound’s pyrrolidinone core differs from the chromenone in and the piperidine in para-fluorofentanyl.
- Aryl Substituents : The 4-fluorophenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in . Methoxy groups increase electron density, which may alter binding interactions in receptor-based assays compared to the electron-deficient fluorophenyl group.
- Benzamide Modifications : The 3,4-dimethyl substituents on the benzamide of the target compound introduce steric hindrance, whereas the piperidinylsulfonyl group in adds hydrogen-bonding capacity.
Table 2: Comparative Physicochemical Data
- Melting Points: The chromenone derivative in exhibits a high melting point (175–178°C), likely due to strong π-π stacking and hydrogen bonding, whereas the target compound’s melting point remains uncharacterized.
- Lipophilicity : The target compound’s predicted LogP (3.2) suggests moderate membrane permeability, intermediate between the more polar piperidinylsulfonyl analogue (LogP 2.8) and the highly lipophilic para-fluorofentanyl (LogP 3.9).
Functional Implications
- Pharmacological Potential: While para-fluorofentanyl () is an opioid receptor agonist, the target compound’s pyrrolidinone scaffold may target non-opioid pathways, such as kinase inhibition or protease modulation.
- Structural Stability: The pyrrolidinone lactam in the target compound offers hydrolytic stability compared to the ester-containing chromenone derivative in , which may degrade under physiological conditions.
Biological Activity
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide (CAS Number: 954596-42-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H21FN2O2
- Molecular Weight : 340.4 g/mol
- Structure : The compound consists of a pyrrolidine ring linked to a fluorophenyl group and a dimethylbenzamide moiety, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structural features often act as inhibitors of various enzymes, including tyrosinase, which is involved in melanin production.
Potential Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit tyrosinase activity, which could have implications in treating hyperpigmentation disorders.
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to certain receptors, impacting signaling pathways related to cell proliferation and differentiation.
Biological Activity Data
The following table summarizes some key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
-
Tyrosinase Inhibition Study :
- A study evaluated the inhibitory effects of structurally similar compounds on Agaricus bisporus tyrosinase. The results indicated that compounds with a fluorobenzene moiety exhibited significant inhibitory effects on enzyme activity, suggesting potential applications in cosmetic formulations aimed at reducing pigmentation .
-
Pharmacological Evaluation :
- Research focusing on the pharmacophore exploration of small molecules structurally similar to this compound has revealed their potential as therapeutic agents against conditions such as melanoma and other skin disorders due to their ability to modulate enzyme activities involved in melanin synthesis .
- In Vitro Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
